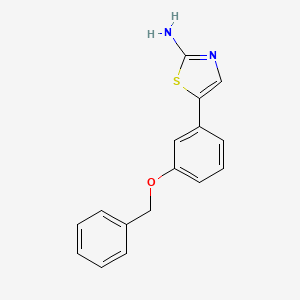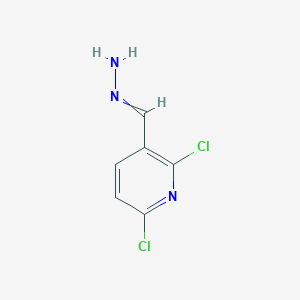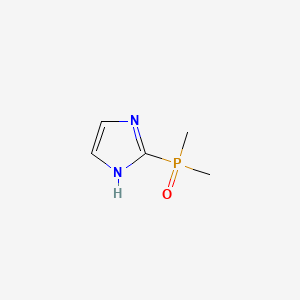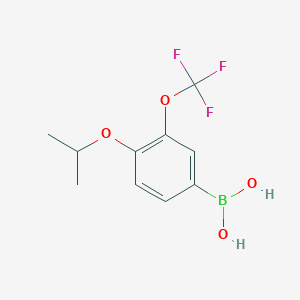
2-Ethylbutyl 2-aminopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylbutyl 2-aminopropanoate is a chemical compound with the molecular formula C9H19NO2. It is an ester derivative of 2-aminopropanoic acid (alanine) and 2-ethylbutanol. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 2-aminopropanoate typically involves the esterification of 2-aminopropanoic acid with 2-ethylbutanol. One common method includes the following steps:
Protection of the Amino Group: The amino group of 2-aminopropanoic acid is protected using a suitable protecting group such as BOC (tert-butyloxycarbonyl).
Esterification: The protected amino acid is then reacted with 2-ethylbutanol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the ester.
Deprotection: The protecting group is removed using an acid like hydrogen chloride to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis may involve the direct esterification of 2-aminopropanoic acid with 2-ethylbutanol using a catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylbutyl 2-aminopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-aminopropanoic acid and 2-ethylbutanol.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
Hydrolysis: 2-aminopropanoic acid and 2-ethylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethylbutyl 2-aminopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral drugs, such as Remdesivir.
Biological Studies: The compound is used in studies involving amino acid derivatives and their biological activities.
Industrial Applications: It serves as a building block in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethylbutyl 2-aminopropanoate depends on its specific application. In medicinal chemistry, it acts as a prodrug or intermediate that undergoes further chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final drug product synthesized from this compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylbutyl 2-aminopropanoate hydrochloride: A salt form of the compound with similar properties.
Ethyl 2-aminopropanoate: An ester derivative with a shorter alkyl chain.
Butyl 2-aminopropanoate: Another ester derivative with a different alkyl group.
Uniqueness
This compound is unique due to its specific alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals .
Propiedades
IUPAC Name |
2-ethylbutyl 2-aminopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-8(5-2)6-12-9(11)7(3)10/h7-8H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDQDTSBXDTVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)

![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)





![2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide](/img/structure/B14774157.png)


